(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure and properties, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine hydrochloride typically involves the reaction of 6,11-dihydro-5H-dibenzo[b,e]azepine with formaldehyde and hydrogen chloride. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine or alcohol.
Scientific Research Applications
(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Epinastine: A tetracyclic, non-sedating histamine H1 receptor antagonist.
Amitriptyline: A tricyclic antidepressant with a similar dibenzazepine structure.
Imipramine: Another tricyclic antidepressant with comparable chemical properties.
Uniqueness
(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine hydrochloride is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound for research and industrial use.
Biological Activity
(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine hydrochloride, also known as 6-Aminomethyl-6,11-dihydro-5H-dibenz[b,e]azepine, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20N2O4
- Molecular Weight : 340.373 g/mol
- CAS Number : 127785-96-0
- IUPAC Name : (E)-but-2-enedioic acid; 6,11-dihydro-5H-dibenzo[b,e]azepin-6-ylmethanamine
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as an antagonist at certain serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in mood regulation and anxiety.
Pharmacological Effects
- Antidepressant Activity : Studies have shown that compounds similar to (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine exhibit antidepressant effects through modulation of serotonergic pathways. The compound's ability to antagonize 5-HT1A receptors may contribute to its potential antidepressant properties .
- Antiallergic Activity : The derivative of this compound has been noted for its antiallergic properties, particularly in ophthalmic applications. Epinastine, a related compound, is used to treat allergic conjunctivitis .
- Neuroprotective Effects : Some studies suggest that the compound may have neuroprotective effects due to its ability to modulate neurotransmitter release and reduce oxidative stress in neuronal cells .
Case Study 1: Antidepressant Efficacy
A study conducted on animal models demonstrated that administration of (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine resulted in a significant reduction in depressive-like behaviors. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain .
Case Study 2: Antiallergic Properties
Clinical trials involving the use of Epinastine showed significant improvement in symptoms of allergic conjunctivitis compared to placebo groups. The results indicated a strong correlation between the dosage and the degree of symptom relief .
Case Study 3: Neuroprotection
In vitro studies highlighted the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell viability in treated cultures .
Data Table of Biological Activities
Properties
Molecular Formula |
C15H17ClN2 |
---|---|
Molecular Weight |
260.76 g/mol |
IUPAC Name |
6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C15H16N2.ClH/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17-15;/h1-8,15,17H,9-10,16H2;1H |
InChI Key |
NCSXUENSPDMVHU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(NC3=CC=CC=C31)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.